6-Hydroxy Buspirone
CAS No.: 125481-61-0
Cat. No.: VC21342854
Molecular Formula: C21H31N5O3
Molecular Weight: 401.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 125481-61-0 |
---|---|
Molecular Formula | C21H31N5O3 |
Molecular Weight | 401.5 g/mol |
IUPAC Name | 10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
Standard InChI | InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2 |
Standard InChI Key | KOZNAHJIJGCFJJ-UHFFFAOYSA-N |
SMILES | C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Canonical SMILES | C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Appearance | White to Pale Yellow Solid |
Melting Point | 104 - 106°C |
Chemical Structure and Properties
6-Hydroxy Buspirone maintains the core molecular framework of buspirone with the critical addition of a hydroxyl group at the 6-position of the azaspiro(4,5)-decane-7,9-dione ring system . This structural modification significantly affects the compound's pharmacokinetic profile and receptor binding characteristics compared to the parent buspirone molecule . The molecular structure contains a crucial chiral center, creating two distinct stereoisomers – the R- and S-forms – with potentially different biological activities .
Stereochemistry and Isomer Differentiation
The stereochemical configuration of 6-Hydroxy Buspirone plays a significant role in its pharmacological activity. The R-isomer (R-6-hydroxy-buspirone) demonstrates different receptor binding profiles compared to the S-isomer . These stereoisomers can be separated through various techniques including formation of diastereoisomeric salts or complexes, chiral chromatography, or enzymatic processes that selectively modify one enantiomer . Research suggests the R-isomer may possess superior therapeutic properties, prompting increased interest in methods to isolate or synthesize this specific enantiomer .
Synthesis Approaches
Multiple synthetic routes have been developed to produce 6-Hydroxy Buspirone. One common approach utilizes buspirone as a starting material to produce the racemic compound, which is subsequently separated into individual enantiomers through chiral chromatographic techniques . An improved one-step synthesis method for racemic 6-Hydroxy Buspirone has also been developed, again followed by enantiomeric separation to obtain the desired R-isomer . Alternative approaches include asymmetric synthesis using optically active reagents, substrates, catalysts, or solvents, as well as methods to convert one enantiomer to another through asymmetric transformation processes .
Pharmacological Mechanism of Action
6-Hydroxy Buspirone, like its parent compound buspirone, demonstrates strong affinity for the human 5-HT1A receptor, suggesting a primary mechanism involving serotonergic neurotransmission . This receptor belongs to the family of G-protein coupled receptors and plays crucial roles in modulating serotonin signaling in the central nervous system . Through interaction with 5-HT1A receptors, 6-Hydroxy Buspirone appears to modulate neural activity patterns associated with anxiety, mood regulation, and other neuropsychiatric functions .
Receptor Binding Profile
Receptor binding studies reveal significant differences between buspirone, R-6-Hydroxy Buspirone, and S-6-Hydroxy Buspirone. The following table illustrates the comparative binding affinities (Ki values in nanomolar concentrations) for various receptors:
Receptors | Buspirone Ki (nM) | S-isomer Ki (nM) | R-isomer Ki (nM) |
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5-HT1A(h) | 5.0 | 24 | 14 |
D2(h) | 87 | 1300 | 2870 |
H1 (central) | 274 | 468 | 1120 |
This data demonstrates that while both buspirone and its metabolites bind to the 5-HT1A receptor, they differ significantly in their affinities for dopamine D2 receptors and histamine H1 receptors . Notably, R-6-Hydroxy Buspirone shows substantially reduced binding to D2 and H1 receptors compared to buspirone, suggesting potentially fewer dopamine and histamine-related side effects . This improved receptor selectivity may translate to a more favorable clinical profile with reduced adverse effects compared to both buspirone and racemic 6-Hydroxy Buspirone .
Functional Activity
Therapeutic Applications
6-Hydroxy Buspirone shows promise for treating a wide range of psychiatric and neurological conditions. Research indicates its potential utility extends beyond the applications of buspirone itself, encompassing various anxiety disorders, depression, and numerous other clinical conditions .
Anxiety Disorders and Depression
Primary therapeutic applications for 6-Hydroxy Buspirone focus on anxiety disorders and depression, conditions for which the parent compound buspirone is already FDA-approved . The R-isomer specifically has been investigated for treating anxiety mixed with depression, suggesting potential advantages for patients with comorbid conditions . The improved receptor specificity of R-6-Hydroxy Buspirone may provide therapeutic benefits with potentially reduced side effects compared to buspirone .
Extended Clinical Applications
Research suggests R-6-Hydroxy Buspirone may effectively treat numerous additional conditions including:
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Extrapyramidal motor disorders
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Panic disorders (panic attacks, agoraphobia, phobic anxiety)
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Short-term memory deficit
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Substance dependencies (alcohol abuse/alcoholism, nicotine dependence, drug addiction)
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Eating disorders
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Post-traumatic stress disorder
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Sleep-related respiratory disorders (sleep apnea, sudden infant death syndrome)
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Childhood autism
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Pre-menstrual syndrome
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Sexual dysfunction
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Behavioral issues (agitation, hostility)
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Obsessive-compulsive disorder
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Nausea and vomiting
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Incontinence
This extensive range of potential applications suggests 6-Hydroxy Buspirone, particularly the R-isomer, may represent a versatile therapeutic agent with broad clinical utility across diverse neuropsychiatric and physiological conditions .
Pharmacokinetics and Metabolism
6-Hydroxy Buspirone demonstrates distinct pharmacokinetic advantages compared to buspirone. When buspirone is administered orally, 6-Hydroxy Buspirone achieves substantially higher plasma concentrations (30-40 times greater) than the parent compound . Additionally, these elevated plasma levels are sustained for longer periods, potentially contributing to the prolonged anxiolytic effects observed with buspirone treatment .
Metabolic Pathway
The formation of 6-Hydroxy Buspirone occurs primarily in the liver through the action of cytochrome P450 enzymes, specifically the CYP3A4 isozyme . This metabolic dependency creates potential for drug-drug interactions when buspirone is coadministered with CYP3A4 inhibitors such as erythromycin, ketoconazole, cimetidine, and others . Additionally, dietary components like grapefruit juice can inhibit CYP3A4 activity, potentially altering the conversion of buspirone to 6-Hydroxy Buspirone . Direct administration of 6-Hydroxy Buspirone (particularly the R-isomer) could bypass these metabolic interactions, potentially providing more consistent therapeutic effects regardless of concurrent medications or dietary factors .
Correlation With Clinical Effects
The pharmacokinetic profile of 6-Hydroxy Buspirone correlates more closely with the sustained anxiolytic effects observed following buspirone administration than buspirone's own plasma levels . This temporal relationship suggests 6-Hydroxy Buspirone may be primarily responsible for the therapeutic benefits of buspirone treatment, while potentially some adverse effects might be attributable to buspirone itself or other metabolites . The extended plasma presence of 6-Hydroxy Buspirone aligns with the clinical observation that buspirone's anxiolytic effects typically persist with once or twice daily dosing schedules .
Comparative Advantages Over Buspirone
While buspirone effectively treats anxiety disorders and depression in many patients, approximately one-third of treated individuals experience little to no relief from their symptoms . Additionally, therapeutic response often requires a week or more of buspirone treatment before symptomatic improvement becomes apparent . 6-Hydroxy Buspirone, particularly the R-isomer, may address these limitations through enhanced receptor specificity and improved pharmacokinetic properties .
Side Effect Profile Comparison
Dosing Considerations and Administration
The effective dosage of R-6-Hydroxy Buspirone varies based on the treated condition, patient characteristics, and administration route . Clinical research suggests total daily doses ranging from approximately 5 mg to 100 mg per day, with a preferred range of 30-60 mg daily, administered in single or divided doses .
Patient-Specific Factors
Dosage adjustments are recommended based on various patient factors. Children, elderly patients (over 65 years), and individuals with impaired renal or hepatic function should initially receive lower doses, with potential titration based on individual responses and blood levels . This personalized approach helps minimize adverse effects while optimizing therapeutic outcomes across diverse patient populations . The treating physician should monitor patient response to determine appropriate dose adjustments, interruptions, or termination of therapy as clinically indicated .
Pharmaceutical Formulations
R-6-Hydroxy Buspirone can be formulated into various pharmaceutical preparations to optimize delivery and patient adherence . While specific formulation details were limited in the available research, pharmaceutical compositions containing R-6-Hydroxy Buspirone represent an important aspect of clinical applications for treating various disorders . The development of stable, bioavailable formulations remains crucial for translating the compound's pharmacological advantages into clinical benefits .
Research Findings and Future Directions
Preclinical research has demonstrated 6-Hydroxy Buspirone's anxiolytic efficacy in animal models, particularly the rat pup ultrasonic vocalization test . Both racemic and R-6-Hydroxy Buspirone showed statistically significant anxiolytic properties at dose levels of 0.3 and 1 mg/kg when administered subcutaneously . Importantly, behavioral assessments suggested R-6-Hydroxy Buspirone produced less motor impairment than the racemic mixture, indicating potentially reduced side effects .
Receptor Specificity Findings
Receptor binding studies revealed crucial differences between buspirone, S-6-Hydroxy Buspirone, and R-6-Hydroxy Buspirone . While all three compounds demonstrated affinity for 5-HT1A receptors, their binding profiles for dopamine D2 and histamine H1 receptors differed significantly . R-6-Hydroxy Buspirone exhibited substantially reduced binding to D2 and H1 receptors compared to buspirone, potentially explaining the observed reduction in side effects that typically inhibit animal locomotion, such as sedation, dizziness, and malaise .
Future Research Directions
Several areas warrant further investigation regarding 6-Hydroxy Buspirone:
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Development of optimized synthetic routes for R-6-Hydroxy Buspirone production
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Extended clinical trials assessing efficacy across various psychiatric and neurological conditions
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Comparative studies directly evaluating R-6-Hydroxy Buspirone against buspirone and other anxiolytics
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Investigation of alternative administration routes to optimize bioavailability
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Long-term safety and efficacy assessments in diverse patient populations
Expanding research in these areas could further establish 6-Hydroxy Buspirone's place in the therapeutic armamentarium and potentially address unmet needs in neuropsychiatric treatment .
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